molecular formula C12H11BrN2O B8278196 (3-Bromo-5-methoxy-phenyl)-pyridin-3-yl-amine

(3-Bromo-5-methoxy-phenyl)-pyridin-3-yl-amine

Cat. No. B8278196
M. Wt: 279.13 g/mol
InChI Key: LUCBKSUZTFOUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504401B2

Procedure details

(3-Bromo-5-methoxy-phenyl)-pyridin-3-yl-amine was prepared from 1,3-dibromo-5-methoxy-benzene and pyridin-3-ylamine as described for Example 36. This material was converted to [3-(1H-indol-4-yl)-5-methoxy-phenyl]-pyridin-3-yl-amine by the method of Example 35. 1H NMR (400 MHz, CDCl3): δ 8.44 (d, J=2.7 Hz, 1H), 8.34 (br s, 1H), 8.17 (dd, J=4.7, 1.2 Hz, 1H), 7.50 (ddd, J=8.2, 2.7, 1.4 Hz, 1H), 7.39 (d, J=8.2 Hz, 1H), 7.27-7.23 (m, 2H), 7.19-7.15 (m, 2H), 6.98 (t, J=1.7 Hz, 1H), 6.89 (dd, J=2.2, 1.4 Hz, 1H), 6.73 (t, J=2.1 Hz, 1H), 6.64 (t, J=2.2 Hz, 1H), 5.81 (s, 1H), 3.84 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[3-(1H-indol-4-yl)-5-methoxy-phenyl]-pyridin-3-yl-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[C:4]([Br:10])[CH:3]=1.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([NH2:17])[CH:12]=1.N1C2C(=C(C3C=C(NC4C=NC=CC=4)C=C(OC)C=3)C=CC=2)C=C1>>[Br:10][C:4]1[CH:3]=[C:2]([NH:17][C:13]2[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=2)[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OC)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)N
Step Two
Name
[3-(1H-indol-4-yl)-5-methoxy-phenyl]-pyridin-3-yl-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=C(C=CC=C12)C=1C=C(C=C(C1)OC)NC=1C=NC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)OC)NC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.